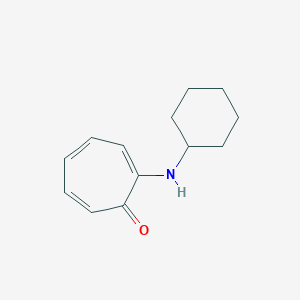![molecular formula C13H10N4O3S B5877014 2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)
2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide, also known as GW284543, is a chemical compound that has gained attention in the scientific community for its potential applications in drug development. This compound belongs to the class of thiazolidinedione derivatives and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide acts as a selective PPARγ antagonist. PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. By inhibiting the activity of PPARγ, 2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide can reduce insulin resistance and improve glucose and lipid metabolism. In cancer cells, the compound induces cell cycle arrest and apoptosis by inhibiting the expression of anti-apoptotic proteins and activating pro-apoptotic proteins.
Biochemical and Physiological Effects:
Studies have shown that 2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide has anti-inflammatory, anti-diabetic, and anti-cancer properties. The compound can reduce insulin resistance and improve glucose and lipid metabolism by inhibiting the activity of PPARγ. In cancer cells, the compound induces cell cycle arrest and apoptosis by inhibiting the expression of anti-apoptotic proteins and activating pro-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide in lab experiments include its selectivity for PPARγ and its potential applications in drug development. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Researchers should take precautions to ensure that the compound is stored and handled properly to avoid degradation and loss of activity.
Direcciones Futuras
There are several future directions for research on 2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide. These include:
1. Further studies on the mechanism of action of the compound and its effects on glucose and lipid metabolism.
2. Exploration of the compound's potential applications in the treatment of cancer and other diseases.
3. Development of more potent and selective PPARγ antagonists based on the structure of 2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide.
4. Investigation of the compound's pharmacokinetics and pharmacodynamics to optimize its use in drug development.
5. Evaluation of the compound's safety and toxicity in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of 2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide involves the reaction of 3-aminopyridine-2-carboxamide with carbon disulfide and sodium hydroxide to form 3-pyridinylisothiocyanate. The resulting product is then reacted with 2-nitrobenzoyl chloride in the presence of a base to form 2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide. The purity and yield of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been studied for its potential applications in drug development. It has been shown to have anti-inflammatory, anti-diabetic, and anti-cancer properties. The compound has been tested in vitro and in vivo for its ability to inhibit the activity of PPARγ, a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Studies have also shown that 2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
2-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3S/c18-12(10-5-1-2-6-11(10)17(19)20)16-13(21)15-9-4-3-7-14-8-9/h1-8H,(H2,15,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTNKQDJSPZLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-propylthiourea](/img/structure/B5876946.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5876957.png)

![4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5876965.png)
![N,N-diethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5876973.png)


![ethyl 2-({[(2-furylmethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5876987.png)

![2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5877012.png)

![1-[(2,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5877021.png)